Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate

Descripción general

Descripción

“Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate” is a nonpeptide substrate of proteases and deiminases . It is a white to light yellow powder to crystal . It has been used as a substrate for the quantification of papain, carboxypeptidase B, protein arginine deiminase 2 (PAD2), and PAD4 activities .

Molecular Structure Analysis

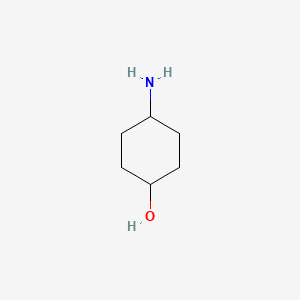

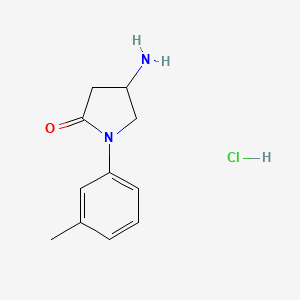

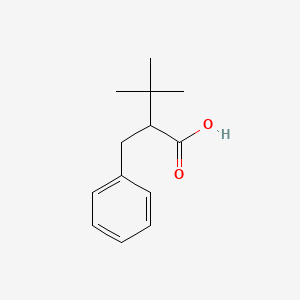

The molecular formula of “Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate” is C13H19N5O2·HCl·H2O . Its molecular weight is 331.81 . The InChI Key is PYZACNCNNFUUDO-PPHPATTJSA-N .Chemical Reactions Analysis

“Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate” is a substrate for various enzymes. It has been used as a substrate for the quantification of papain, carboxypeptidase B, protein arginine deiminase 2 (PAD2), and PAD4 activities .Physical And Chemical Properties Analysis

“Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .Aplicaciones Científicas De Investigación

Enzyme Characterization and Activity

Protease Activity in Fungi : A study identified an alkaline serine protease in Fusarium oxysporum that hydrolyzes BAEE. This protease showed enhanced activity in the presence of Ca2+ and Mg2+ ions and was inhibited by certain compounds including N-tosyl-L-lysine chloromethyl ketone (Barata et al., 2002).

Enzymatic Reaction Mechanisms : Research on trypsin from pig pancreas used BAEE to study hydrolysis reactions in different microenvironments, revealing insights into the enzyme's mechanism of action (Zakharchenko et al., 2008).

Biosensor Development : A biosensor for protein determination was developed using BAEE to optimize the conditions of trypsin immobilization. This biosensor demonstrated potential for detecting peptides in cosmetic products (Marrakchi et al., 2006).

Chemical and Material Sciences

Enzyme Immobilization : A study explored the immobilization of trypsin on different monoliths, using BAEE hydrolysis to measure the enzyme's activity. This research aids in understanding how to effectively immobilize enzymes for various applications (Benčina et al., 2004).

Glycosylation Methods : BAEE was used in a study on glycosylation methods, which is crucial for the synthesis of certain compounds in pharmaceutical and biochemical research (Lee et al., 2007).

Biomedical and Pharmaceutical Applications

PEGylation of Trypsin : A study investigated the effect of PEG molecular weight on the biological activity and thermal stability of PEGylated trypsin using BAEE. This research is significant in the development of therapeutic proteins (Treetharnmathurot et al., 2008).

Protein Aggregation Suppression : N-Acetylated-L-arginine was tested for its ability to suppress protein aggregation in formulations, with BAEE used in the experimental setups. This study is relevant for the storage stability of protein therapeutics (Kim et al., 2020).

Lipid Membrane Studies : BAEE was used to study the insertion of arginine and its derivatives in lipid membranes, providing insights critical for understanding drug delivery and membrane-protein interactions (Fonseca et al., 2010).

Mecanismo De Acción

Target of Action

Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate is a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.

Mode of Action

The compound interacts with its target enzymes by fitting into their active sites. Upon interaction, the bond between the arginine and the p-nitroaniline moieties in the compound is hydrolyzed . This hydrolysis releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

Result of Action

The hydrolysis of the compound at the active sites of proteolytic enzymes releases the chromophore p-nitroaniline . This release can be detected by colorimetric analysis, providing a measure of the activity of the target enzymes . Therefore, the compound can be used as a tool to study the function and activity of proteolytic enzymes.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2.ClH.H2O/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H;1H2/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNWMEVQAWUIHX-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3021709.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)